Diethyl 2,4-diacetyl-3-phenylpentanedioate

Descripción general

Descripción

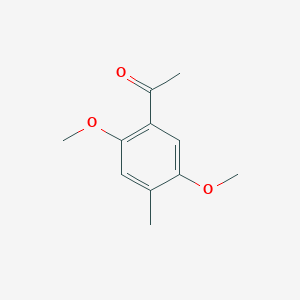

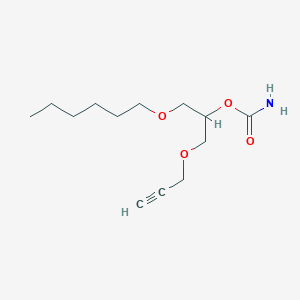

Diethyl 2,4-diacetyl-3-phenylpentanedioate is a unique chemical compound with the linear formula C19H24O6 . It is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

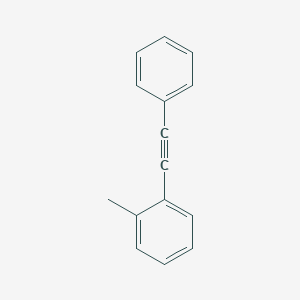

The molecular structure of Diethyl 2,4-diacetyl-3-phenylpentanedioate is represented by the SMILES stringO=C(C(C(C(C(O[CH2]C)=O)C(C)=O)C1=CC=CC=C1)C(C)=O)O[CH2]C . The InChI representation is 1S/C19H24O6/c1-5-24-18(22)15(12(3)20)17(14-10-8-7-9-11-14)16(13(4)21)19(23)25-6-2/h7-11,15-17H,5-6H2,1-4H3 . Physical And Chemical Properties Analysis

Diethyl 2,4-diacetyl-3-phenylpentanedioate has a molecular weight of 348.39 . The predicted properties include a melting point of 156-157 °C, a boiling point of 467.3±45.0 °C, and a density of 1.136±0.06 g/cm3 . The compound should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions : It's used in the synthesis of other chemical compounds and in various chemical reactions. For instance, it plays a role in the Friedel–Crafts reaction, where it's involved in the synthesis of carboxylic acids and ketones (Natekar & Samant, 2010). It's also used in the ethanolamination and ketalization of certain cyclohexanones (Kriven’ko et al., 2003).

Drug Synthesis : This compound serves as an intermediate in drug synthesis. For example, its derivatives are important for the synthesis of certain drugs (Yang-ling, 2008).

Antimicrobial Activity : Some derivatives of Diethyl 2,4-diacetyl-3-phenylpentanedioate, such as trithiocarbonate derivatives, have shown broad-spectrum antimicrobial activity, which can be beneficial in the development of new antimicrobial agents (Mabkhot et al., 2019).

Corrosion Inhibition : Compounds derived from Diethyl 2,4-diacetyl-3-phenylpentanedioate are studied for their potential as corrosion inhibitors in industrial processes, particularly in acidic environments (Gupta et al., 2017).

Dye-Sensitized Solar Cells : Derivatives of this compound are investigated as co-adsorbents in dye-sensitized solar cells, showing potential in improving photovoltaic performance by inhibiting electron recombination (Ruien et al., 2015).

Brewing Industry : It's also studied in the context of brewing, particularly in understanding the formation and removal of similar compounds like diacetyl and pentanedione during beer fermentation, which are crucial for the flavor profile of beer (Wainwright, 1973).

Safety And Hazards

The compound is classified under the GHS07 hazard class . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propiedades

IUPAC Name |

diethyl 2,4-diacetyl-3-phenylpentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O6/c1-5-24-18(22)15(12(3)20)17(14-10-8-7-9-11-14)16(13(4)21)19(23)25-6-2/h7-11,15-17H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJDMHFPDRYFKOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C1=CC=CC=C1)C(C(=O)C)C(=O)OCC)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00305143 | |

| Record name | diethyl 2,4-diacetyl-3-phenylpentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00305143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2,4-diacetyl-3-phenylpentanedioate | |

CAS RN |

13277-74-2 | |

| Record name | 13277-74-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169221 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | diethyl 2,4-diacetyl-3-phenylpentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00305143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-2-[(chloroacetyl)amino]benzoic acid](/img/structure/B76498.png)